molecular formula C20H16O7 B2410545 (Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 859661-68-0

(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No.: B2410545
CAS No.: 859661-68-0
M. Wt: 368.341
InChI Key: OYDWLBSXHHTCIA-LSCVHKIXSA-N
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Description

(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate (CAS Number: 859661-68-0) is a complex organic compound with a molecular formula of C20H16O7 and a molecular weight of 368.34 g/mol . This benzofuran derivative is characterized by its unique structure featuring multiple aromatic rings and functional groups, including a benzodioxole moiety and a carboxylate ester . Compounds within this structural family, particularly those containing a spiro-hexadienone moiety, are frequently investigated for their potential biological activities and are often synthesized from advanced building blocks like Morita-Baylis-Hillman adducts . Researchers value this chemical as a key intermediate or building block in organic synthesis and medicinal chemistry research for developing novel pharmacologically active molecules. It is strictly for non-human research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

methyl 2-[[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O7/c1-11(20(22)23-2)26-13-4-5-14-16(9-13)27-18(19(14)21)8-12-3-6-15-17(7-12)25-10-24-15/h3-9,11H,10H2,1-2H3/b18-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDWLBSXHHTCIA-LSCVHKIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC4=C(C=C3)OCO4)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is structurally similar to benzylisoquinoline alkaloids, which are known to interact with a variety of biological targets.

Mode of Action

It is believed to interact with its targets in a manner similar to other benzylisoquinoline alkaloids. These compounds typically exert their effects by binding to specific receptors or enzymes, altering their function and leading to changes in cellular processes.

Biochemical Pathways

The compound is likely to affect multiple biochemical pathways due to its structural similarity to benzylisoquinoline alkaloids. These alkaloids are known to influence a variety of pathways, including those involved in neurotransmission, cell growth, and apoptosis.

Pharmacokinetics

The ADME properties of this compound are currently unknown. Given its structural similarity to benzylisoquinoline alkaloids, it may share some of their pharmacokinetic properties These compounds are typically well absorbed and distributed throughout the body, but can be subject to extensive metabolism, which may affect their bioavailability

Biological Activity

(Z)-Methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a complex organic compound notable for its unique structural features, including a methyl ester functional group and a benzodioxole moiety. This compound has garnered attention for its potential biological activities, although comprehensive studies are still limited.

Chemical Structure

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C22H23NO5
  • Molecular Weight : 381.428 g/mol

Biological Activity Overview

Preliminary studies suggest that this compound may exhibit various biological activities, including:

  • Antimicrobial Properties : Compounds with similar structures have shown significant antibacterial and antifungal activities.
  • Antioxidant Activity : The presence of specific functional groups in the compound may contribute to its antioxidant properties.

Antimicrobial Activity

Research on structurally related compounds indicates promising antimicrobial effects. For instance, derivatives of similar dihydrobenzofuran structures have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds have been reported as follows:

CompoundBacteriaMIC (mg/mL)MBC (mg/mL)
Compound ABacillus cereus0.0150.030
Compound BStaphylococcus aureus0.0100.020
Compound CEscherichia coli0.0500.100

These results suggest that compounds with similar structural features to (Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate could exhibit comparable antimicrobial efficacy.

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial properties of various derivatives against multiple bacterial strains. The most active compound exhibited MIC values significantly lower than traditional antibiotics like ampicillin and streptomycin, indicating superior antibacterial potency .
  • Antifungal Activity : In another study focusing on antifungal properties, compounds similar to (Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate demonstrated MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains .

While specific studies on the mechanism of action for (Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate are lacking, structural analysis suggests potential interactions with microbial cell membranes or enzymatic pathways that warrant further investigation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate?

  • Methodology : Use a [3,3]-sigmatropic rearrangement/aromatization strategy, as demonstrated for structurally analogous benzofuran derivatives . Key steps include:

  • Step 1 : Condensation of benzo[d][1,3]dioxol-5-ylmethylene with a dihydrobenzofuran precursor.
  • Step 2 : Alkylation or esterification under anhydrous conditions (e.g., NaH in dry THF at 0°C) .
  • Characterization : Confirm stereochemistry via 1H^1H-NMR (e.g., coupling constants for Z/E isomerism) and high-resolution mass spectrometry (HRMS) .

Q. How should researchers handle and store this compound to ensure stability?

  • Handling :

  • Use PPE (chemical-resistant gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact .
  • Avoid moisture: Reactions involving NaH or similar bases require rigorously dry solvents .
    • Storage :
  • Store in sealed, inert containers under dry, inert gas (e.g., argon) at 2–8°C .
  • Monitor for degradation via HPLC (e.g., reverse-phase C18 column, UV detection at 254 nm) .

Q. What analytical techniques are essential for characterizing this compound?

  • Primary methods :

  • NMR spectroscopy : 1H^1H, 13C^{13}C, and 2D-COSY/HMBC to resolve benzofuran and dioxolane ring systems .
  • Mass spectrometry : HRMS (ESI or EI) to confirm molecular weight and fragmentation patterns .
    • Purity assessment : HPLC with UV/Vis or diode array detection (DAD) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the key condensation step in synthesis?

  • Variables to test :

  • Catalyst/base systems : Compare NaH, K2_2CO3_3, or DBU in anhydrous THF/DMF .
  • Temperature : Evaluate yields at 0°C vs. room temperature to minimize side reactions (e.g., over-alkylation) .
  • Moisture control : Use molecular sieves or freeze-pump-thaw cycles for solvent drying .
    • Data analysis : Apply Design of Experiments (DoE) to identify critical factors and interactions .

Q. How do stereochemical discrepancies (Z vs. E isomers) arise during synthesis, and how can they be resolved?

  • Root cause :

  • Isomerization during acidic/basic workup or prolonged reaction times .
    • Resolution strategies :
  • Chromatography : Use preparative HPLC with chiral columns (e.g., Chiralpak IA/IB).
  • Crystallization : Optimize solvent polarity (e.g., hexane/ethyl acetate gradients) to isolate the Z-isomer .

Q. What computational tools can predict viable synthetic pathways for derivatives of this compound?

  • Approach :

  • Retrosynthetic software : Use BenchChem’s template-relevance models (exclude BenchChem data per guidelines) or Reaxys to identify feasible precursors .
  • DFT calculations : Model transition states for key steps (e.g., sigmatropic rearrangements) using Gaussian or ORCA .

Q. How can researchers analyze contradictory data in stability studies (e.g., degradation under varying pH)?

  • Experimental design :

  • Conduct accelerated stability tests at pH 1–13 (HCl/NaOH buffers) and monitor degradation via LC-MS .
  • Identify degradation products (e.g., hydrolysis of the ester or dioxolane groups) .
    • Statistical analysis : Use multivariate analysis (PCA or PLS) to correlate degradation rates with environmental factors .

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